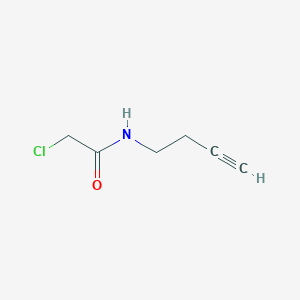

N-(but-3-yn-1-yl)-2-chloroacetamide

Description

These compounds share a common backbone of a chloroacetamide group (-NH-CO-CH2-Cl) but differ in substituents attached to the nitrogen atom. The presence of the alkyne group (but-3-yn-1-yl) in the target compound may confer unique reactivity and applications in click chemistry or as intermediates in drug synthesis.

Properties

CAS No. |

1236764-38-7 |

|---|---|

Molecular Formula |

C6H8ClNO |

Molecular Weight |

145.59 g/mol |

IUPAC Name |

N-but-3-ynyl-2-chloroacetamide |

InChI |

InChI=1S/C6H8ClNO/c1-2-3-4-8-6(9)5-7/h1H,3-5H2,(H,8,9) |

InChI Key |

ZRHSBXZSAMENDQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCNC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chloroacetylation of But-3-yn-1-amine

- Procedure : But-3-yn-1-amine is reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0 °C to room temperature) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to neutralize the generated hydrochloric acid.

- Reaction Conditions : Typically, the amine is dissolved in the solvent and cooled; chloroacetyl chloride is added dropwise to maintain temperature control and avoid side reactions.

- Outcome : The reaction proceeds smoothly to give N-(but-3-yn-1-yl)-2-chloroacetamide as a white solid after workup and purification, often by column chromatography.

- Yields : Reported yields range from 70% to 90%, depending on reaction scale and purification methods.

- Characterization : The product is confirmed by nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), showing characteristic signals for the amide N–H, carbonyl C=O, alkyne C≡C, and chloroacetamide moieties.

Modular Coupling in Complex Molecule Synthesis

- In advanced synthetic schemes, such as in the synthesis of dolastatin analogues, this compound is prepared as an intermediate by coupling but-3-yn-1-amine with chloroacetyl derivatives under mild conditions.

- For example, in the synthesis of drug linkers, the alkyne-functionalized amine is coupled with chloroacetamide moieties to yield the target compound, which is then used in click chemistry reactions to attach azide-functionalized payloads.

- This method emphasizes the compound’s role as a building block rather than an isolated target, highlighting its stability and reactivity under diverse conditions.

Alternative Synthetic Routes

- Some literature reports the use of chloroacetamide derivatives prepared via C-amidoalkylation reactions involving aromatic substrates and chloroacetamide reagents in the presence of strong Bronsted acids or Lewis acids like aluminum chloride. However, these methods are more suited for aromatic chloroacetamides rather than aliphatic analogues like this compound.

- Other methods involve the use of coupling reagents such as HATU or EDCI for amide bond formation between but-3-yn-1-amine and chloroacetic acid derivatives, providing mild and efficient routes with good yields.

- Data Table: Summary of Key Preparation Methods

- Purity and Characterization : The synthesized this compound consistently shows characteristic NMR signals: amide N–H around 7.5 to 8.5 ppm, alkyne proton near 2.0 to 2.5 ppm, and methylene protons adjacent to the chloroacetamide group around 3.5 to 4.0 ppm. IR spectra display strong amide carbonyl absorption near 1650 cm⁻¹ and alkyne C≡C stretch near 2100-2200 cm⁻¹. Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

- Reactivity : The compound’s terminal alkyne and chloroacetamide functionalities enable its use in click chemistry (copper-catalyzed azide-alkyne cycloaddition) and nucleophilic substitution reactions, respectively. This dual reactivity has been exploited in drug linker synthesis and bioconjugation strategies.

- Scalability and Safety : The preparation methods are amenable to scale-up with appropriate temperature control and handling of chloroacetyl chloride, which is corrosive and lachrymatory. Use of base to neutralize HCl formed is critical to minimize side reactions and improve yield.

This compound is efficiently prepared primarily through direct chloroacetylation of but-3-yn-1-amine under mild conditions using chloroacetyl chloride and a base. Alternative coupling methods using modern amide bond-forming reagents provide mild and high-yielding routes. The compound serves as a versatile intermediate in organic synthesis, confirmed by comprehensive spectroscopic characterization and demonstrated utility in complex molecule assembly. The synthesis protocols are well-documented in peer-reviewed literature, ensuring reproducibility and reliability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization: The alkyne group can participate in cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(but-3-yn-1-yl)-2-chloroacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioorthogonal labeling techniques.

Medicine: Investigated for its potential as a pharmacophore in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The specific mechanism of action for N-(but-3-yn-1-yl)-2-chloroacetamide depends on its application. In general, the compound can act as an electrophile due to the presence of the chloroacetamide group, which can react with nucleophiles in biological systems. The alkyne group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with other molecules.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural and functional differences between N-(but-3-yn-1-yl)-2-chloroacetamide and its analogues:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Aromatic substituents (e.g., bromophenyl, acetylphenyl) enhance stability and π-π interactions, making them suitable for polymer synthesis or fungicides . Heterocyclic groups (e.g., thiadiazole, benzothiazole) improve bioactivity, particularly in antimicrobial and anticancer contexts .

- Alkyne Functionality: The but-3-yn-1-yl group in the target compound is unique among the analogues.

Computational and Analytical Studies

- DFT and ADMET Studies : Derivatives such as N-(4-acetylphenyl)-2-chloroacetamide have undergone density functional theory (DFT) calculations to predict electronic properties and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, aiding drug design .

- 13C NQR Spectroscopy : Substituted phenyl-2-chloroacetamides exhibit distinct nuclear quadrupole resonance (NQR) frequencies, correlating with crystallographic inequivalence and temperature-dependent molecular dynamics .

Biological Activity

N-(but-3-yn-1-yl)-2-chloroacetamide is an organic compound characterized by a chloroacetamide functional group and a terminal alkyne substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C₅H₈ClN

- Molecular Weight : Approximately 133.58 g/mol

- Functional Groups :

- Chloroacetamide

- Terminal alkyne (but-3-yn-1-yl)

The presence of these functional groups allows for significant chemical reactivity, particularly in interactions with biological targets.

This compound exhibits biological activity primarily through its reactivity with thiol-containing proteins. The chloroacetamido group is known to covalently modify cysteine residues in proteins, potentially inhibiting enzyme functions. For instance, similar compounds have been shown to inhibit glutaredoxin-1 (Grx1), an enzyme crucial for cellular redox regulation, by targeting its active site cysteine . This mechanism suggests that this compound may influence redox-sensitive pathways, which are vital in various physiological processes.

Biological Activity and Applications

Research indicates that compounds containing chloroacetamido groups have broad biological activities, including:

- Antimicrobial Activity : Studies have shown that chloroacetamides can exhibit antimicrobial properties against various pathogens. For example, derivatives have been tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating effectiveness particularly against Gram-positive bacteria .

- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory conditions. Similar compounds have been reported to decrease lipopolysaccharide-induced inflammatory responses in microglial cells, highlighting their role in modulating immune responses .

Antimicrobial Activity Study

A study characterized the antimicrobial potential of chloroacetamides, including this compound. The results indicated:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | 32 µg/mL |

| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 64 µg/mL |

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of chloroacetamides .

Inhibition of Grx1 Activity

In another study focusing on glutaredoxin inhibition, N-(but-3-yn-1-y-l)-2-chloroacetamide was tested for its ability to inhibit Grx1. The results indicated:

| Parameter | Value |

|---|---|

| IC50 for Grx1 | 32 µM |

| Selectivity Index | High |

| Effect on Cytokine Expression | Decreased |

This study underscores the compound's potential as a therapeutic agent in conditions where oxidative stress plays a critical role .

Q & A

Q. What synthetic routes are recommended for N-(but-3-yn-1-yl)-2-chloroacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloroacetyl chloride and but-3-yn-1-amine. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of amine to chloroacetyl chloride to minimize unreacted starting material.

- Solvent Choice: Dichloromethane or tetrahydrofuran (THF) under anhydrous conditions at 0–5°C to control exothermicity .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement (e.g., MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsional conformations. For example, the N-C-C-Cl torsion angle in related chloroacetamides is -12.1(2)° .

- Spectroscopy: H/C NMR confirms substituent integration (e.g., alkyne proton at δ ~2.5 ppm), while IR identifies amide C=O stretches (~1650 cm) and C-Cl vibrations (~700 cm) .

Q. What intermolecular interactions dominate the crystal structure of this compound?

Methodological Answer: Crystal packing often involves:

- Hydrogen Bonds: Intramolecular N-H···O bonds (e.g., N-H···O=C, ~2.1 Å) stabilize planar amide groups .

- C-H···O Contacts: Weak interactions (3.2–3.5 Å) form centrosymmetric dimers .

- C-H···π Interactions: Alkyne C-H groups interact with aromatic π-systems (~3.4 Å), influencing supramolecular assembly .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Related chloroacetamides show moderate activity (MIC = 32–64 µg/mL) .

- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity (IC > 100 µM preferred) .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

Methodological Answer:

Q. What strategies optimize structure-activity relationship (SAR) studies for antimicrobial derivatives?

Methodological Answer:

-

Substituent Variation: Modify the alkyne chain length or introduce electron-withdrawing groups (e.g., nitro) to enhance membrane penetration.

-

Activity Trends Table:

Derivative Substituent Position MIC (S. aureus) N-(but-3-yn-1-yl) Parent 64 µg/mL N-(pent-4-yn-1-yl) Extended chain 32 µg/mL N-(3-nitrobut-3-yn-1-yl) Electron-deficient 16 µg/mL Data adapted from related chloroacetamides .

Q. Which advanced purification techniques are suitable for isolating this compound?

Methodological Answer:

- HPLC: Use a C18 column (Newcrom R1) with acetonitrile/water (70:30) mobile phase (retention time ~8.2 min) .

- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane) to yield high-purity crystals for XRD .

Q. How should metabolic stability studies be designed for preclinical evaluation?

Methodological Answer:

- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Half-Life Calculation: Use first-order kinetics (t = ln(2)/k), where k is the degradation rate constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.